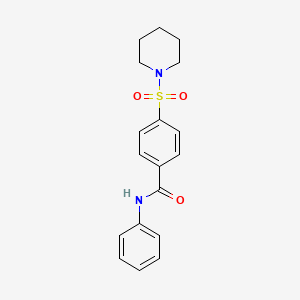

N-phenyl-4-piperidin-1-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-phenyl-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound with the molecular formula C18H20N2O3S . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, piperidine derivatives are widely used in drug discovery and can be synthesized from different cyclic or acyclic precursors . The synthetic strategies often involve ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring attached to a phenyl group via a sulfonyl linkage . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications

Antibacterial Properties

Research has shown that derivatives of N-phenyl-4-piperidin-1-ylsulfonylbenzamide have been synthesized and evaluated for their antibacterial activities. A study highlighted the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).

Anticancer Effects

Another study investigated the anticancer effects of sulfonamide-derived isatins, which are molecular hybrids containing the N-phenyl-4-piperidin-1-ylsulfonyl moiety, against hepatocellular carcinoma (HCC) cell lines. This study found that certain compounds exhibited significant cytotoxicity and safety margin on cancer cells and were highlighted for their potential in HCC management (M. Eldeeb et al., 2022).

Pharmacological Properties

The pharmacological properties of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists were explored, with findings suggesting potential applications as novel prokinetic agents. These derivatives showed effects on gastrointestinal motility, indicating their potential use in treating related disorders (S. Sonda et al., 2004).

Inhibition of Membrane-bound Phospholipase A2

A novel series of compounds were prepared and evaluated as inhibitors of membrane-bound phospholipase A2, with N-(phenylalkyl)piperidine derivatives showing potent inhibitory activity. This research underscores the therapeutic potential of these compounds in reducing myocardial infarction size in coronary occluded rats, highlighting another aspect of the biomedical applications of this compound derivatives (H. Oinuma et al., 1991).

Safety and Hazards

properties

IUPAC Name |

N-phenyl-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(19-16-7-3-1-4-8-16)15-9-11-17(12-10-15)24(22,23)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZFEJVNRDAGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2885299.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2885304.png)

![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)

![Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2885310.png)

![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2885312.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2885314.png)

![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)